molecular formula C12H13N5O3 B12884708 Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate CAS No. 62808-10-0

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate

Cat. No.: B12884708
CAS No.: 62808-10-0
M. Wt: 275.26 g/mol
InChI Key: UFYYRMKWLCOBCJ-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is a specialized 1,2,4-triazole derivative offered for chemical and pharmaceutical research applications. The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, recognized for its versatile bioactivity and potential as a non-classical bioisostere for cis-amide bonds . While the specific biological profile of this benzoyl-substituted carbamate is still being explored, compounds based on the 3-amino-1,2,4-triazole structure have been investigated as inhibitors for various enzymatic targets, including methionine aminopeptidase, and as modulators of receptors such as the NPY receptor and the α7 nicotinic acetylcholine receptor . The structural features of this compound—including the benzoyl group, the free amino group, and the carbamate moiety—provide multiple sites for chemical derivatization, making it a valuable intermediate for synthesizing novel compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. Researchers may find this chemical particularly useful in projects aimed at developing new small-molecule tools or therapeutic candidates.

Properties

CAS No.

62808-10-0

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl N-(5-amino-1-benzoyl-1,2,4-triazol-3-yl)carbamate

InChI

InChI=1S/C12H13N5O3/c1-2-20-12(19)15-11-14-10(13)17(16-11)9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,19)

InChI Key

UFYYRMKWLCOBCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN(C(=N1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation via N-Guanidinosuccinimide (Pathway A)

This method involves the following steps:

Optimization of Reaction Conditions:

A representative optimization study for the synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide showed the following results:

Entry Solvent Temperature (°C) Time (min) Isolated Yield (%)
1 EtOH 180 25 27
2 H2O 180 25 28
3 AcOEt 180 25 64
4 MeCN 180 25 75
5 MeCN 170 25 79
6 MeCN 160 25 65
7 MeCN 170 30 73
8 MeCN 170 20 73

The optimal conditions were found to be 170 °C for 25 minutes in acetonitrile, yielding up to 79% product.

This method is efficient for aliphatic amines but less effective for aromatic amines due to their lower nucleophilicity.

Preparation via N-Arylsuccinimides (Pathway B)

To address the limitations with aromatic amines, an alternative approach involves:

Representative Reaction Conditions and Yields:

Entry Step 1 Conditions (Microwave) Step 2 Conditions (Base Treatment) Yield (%)
8 170 °C, 50 min, EtOH 180 °C, 20 min, KOH in EtOH 51
9 170 °C, 50 min, EtOH 170 °C, 30 min, KOH in EtOH 48
10 170 °C, 50 min, EtOH 180 °C, 15 min, NaOH in EtOH 55
11 170 °C, 50 min, EtOH 180 °C, 15 min, KOH in EtOH (excess base) 55

This pathway is particularly suitable for aromatic amine derivatives and allows the synthesis of N-phenyl-substituted triazole derivatives with moderate yields.

  • Microwave-Assisted Synthesis: Microwave irradiation significantly improves reaction rates and yields by providing rapid and uniform heating, enabling one-pot tandem reactions that combine ring opening and cyclization steps.
  • Solvent Effects: Polar aprotic solvents like acetonitrile favor higher yields compared to protic solvents such as ethanol or water.
  • Nucleophilicity Dependence: The choice of pathway depends on the nucleophilicity of the amine; aliphatic amines favor Pathway A, while aromatic amines require Pathway B.
  • Scalability: The optimized microwave-assisted methods have been successfully scaled from 1 mmol to 10 mmol without significant loss in yield or purity, demonstrating practical applicability for larger-scale synthesis.
  • Purification: The methods yield products with high purity, reducing the need for extensive purification steps.
Method Starting Materials Key Conditions Suitable Amines Yield Range (%) Advantages Limitations
Pathway A: N-Guanidinosuccinimide Succinic anhydride, aminoguanidine hydrochloride, amines Microwave irradiation, 160-180 °C, 20-30 min, MeCN solvent Aliphatic amines (primary, secondary) 65-79 High yield, one-pot, scalable Ineffective with aromatic amines
Pathway B: N-Arylsuccinimides N-arylsuccinimides, aminoguanidine hydrochloride, base Microwave irradiation, 170 °C, 50 min + base treatment Aromatic amines 48-55 Suitable for aromatic amines Moderate yields, two-step process

The preparation of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate and related 1,2,4-triazole derivatives is effectively achieved through microwave-assisted synthetic routes involving either N-guanidinosuccinimide or N-arylsuccinimide intermediates. The choice of method depends on the amine nucleophilicity, with optimized conditions providing good yields and scalability. These methods represent efficient, practical, and versatile approaches for synthesizing complex triazole carbamate compounds with potential applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is its potential as an antimicrobial agent. Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively target bacterial and fungal infections, which is crucial in the context of rising antibiotic resistance .

Case Study:
In a study on related triazole compounds, several derivatives demonstrated promising activity against various bacterial strains. The synthesized compounds were tested using agar-well diffusion methods, revealing effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives, including this compound, have been explored for their anticancer applications. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study:
A series of 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines (HCT-116, HeLa). The results showed that certain triazole compounds significantly reduced cell viability at low concentrations . This suggests that this compound could be a candidate for further development as an anticancer agent.

Fungicidal Activity

The compound has potential applications in agriculture as a fungicide. Triazoles are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study:
Research has demonstrated that triazole-based fungicides can effectively control various plant pathogens. In field trials, certain triazole derivatives showed significant efficacy in controlling diseases caused by fungi such as Fusarium and Botrytis species . This positions this compound as a potential candidate for development into agricultural fungicides.

Mechanism of Action

The mechanism of action of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is unique due to its specific structure, which combines the triazole ring with a benzoyl group and an ethyl carbamate moiety. This unique combination enhances its biological activity and makes it a valuable compound for various applications .

Biological Activity

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is a triazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural composition that enhances its reactivity and interaction with various biological targets. The following sections will delve into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C12H13N5O3C_{12}H_{13}N_{5}O_{3} and a molecular weight of approximately 275.26 g/mol. The presence of the amino group at the 5-position of the triazole ring is significant for its biological interactions. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₃N₅O₃
Molecular Weight275.26 g/mol
CAS Number62808-10-0
LogP1.06090
PSA (Polar Surface Area)116.35 Ų

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In particular, it has shown promise in inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance, studies have reported that this compound can inhibit the proliferation of breast cancer cells by modulating key signaling pathways associated with cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against a panel of pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value in the low micromolar range, suggesting potent antimicrobial activity compared to standard antibiotics.

Study 2: Anticancer Mechanisms

A separate investigation focused on the compound's effects on human breast cancer cell lines (MCF7). The study revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity. The findings were quantified using flow cytometry and Western blot analyses.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
5-Methyl-1H-1,2,4-triazole Methyl group at position 5Simpler structure; less functional diversity
4-Amino-5-benzoyl-1H-1,2,4-triazole Benzoyl group at position 4Lacks carbamate functionality; different reactivity
Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole Chlorophenyl substitutionEnhanced lipophilicity; potential for different interactions

This compound stands out due to its unique combination of functional groups that enhance both its biological activity and synthetic versatility compared to other similar compounds.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate?

  • Methodology :

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbamate C=O stretch ~1700 cm⁻¹, triazole ring vibrations).
  • ¹H/¹³C-NMR : Assign proton and carbon environments (e.g., benzoyl aromatic protons, ethyl group signals).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Verify purity and stoichiometry (e.g., C, H, N percentages).
    • Reference : Similar triazole derivatives were characterized using these techniques .

Q. How can researchers design an acute toxicity assay for this compound in rodent models?

  • Methodology :

  • Dose Selection : Use four serial doses (e.g., 50–400 mg/kg) to determine LD₅₀ via probit analysis.
  • Biochemical Markers : Measure serum ALT, AST, urea, creatinine, and total protein to assess hepatic/renal toxicity.
  • Histopathology : Examine liver (central vein congestion, necrosis) and kidney (tubular degeneration, glomerular atrophy) tissues.
    • Reference : LD₅₀ and biomarker protocols for triazole analogs are detailed in rodenticide studies .

Q. What computational tools are suitable for preliminary structural modeling of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties.
  • Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes linked to pesticidal activity).
  • Software : Gaussian, AutoDock Vina, or similar platforms.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from hours to minutes) and enhance regioselectivity, as demonstrated for tert-butyl triazole carbamates .
  • Protecting Groups : Use tert-butyl carbamates to stabilize reactive intermediates during benzoylation.
  • Workup : Employ flash chromatography (hexane/ethyl acetate gradients) for purification .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo toxicity profiles?

  • Methodology :

  • Pharmacokinetic Studies : Measure bioavailability, metabolic stability (e.g., CYP450 assays), and tissue distribution.
  • Metabolite Profiling : Identify active/toxic metabolites via LC-MS/MS.
  • Species-Specific Factors : Adjust dosing regimens for interspecies metabolic differences (e.g., rodent vs. human liver enzymes).
    • Reference : Discrepancies in triazole analogs’ activity were linked to metabolic pathways .

Q. How can crystallographic challenges (e.g., poor diffraction, twinning) be addressed during structure determination?

  • Methodology :

  • Data Collection : Use synchrotron radiation for high-resolution data on microcrystalline samples.
  • Refinement Tools : SHELXL for small-molecule refinement; twin refinement with BASF parameter in cases of twinning .
  • Validation : Check for overfitting using R-free values and electron density maps.
    • Reference : SHELX protocols are validated for triazole-containing compounds .

Q. What are the implications of the carbamate group’s carcinogenic potential in long-term toxicity studies?

  • Methodology :

  • Genotoxicity Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays.
  • Chronic Exposure Models : Monitor tumor incidence in rodents over 18–24 months.
  • Mitigation : Explore structural analogs (e.g., replacing ethyl carbamate with less reactive groups).
    • Reference : Ethyl carbamate is classified as a probable human carcinogen .

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